molecular formula C14H18O6 B032753 Bis(2-methoxyethyl) phthalate CAS No. 117-82-8

Bis(2-methoxyethyl) phthalate

Cat. No.: B032753
CAS No.: 117-82-8
M. Wt: 282.29 g/mol
InChI Key: HSUIVCLOAAJSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methoxyethyl) phthalate is a phthalate ester derivative of significant interest in materials science and industrial chemistry research, primarily valued for its role as a plasticizer and solvent. Its mechanism of action involves the disruption of polymer-polymer interactions, specifically by interposing between polymer chains (such as those in polyvinyl chloride, PVC) to reduce glass transition temperature and increase flexibility, ductility, and processability of the resulting material. Researchers utilize this compound to investigate the properties of flexible polymers, the leaching dynamics of plasticizers, and the environmental impact of phthalate esters. Beyond its primary application, it serves as a high-boiling-point solvent in various synthetic organic chemistry processes and as a component in specialty coatings and inks. This product is provided as a high-purity material to ensure reproducible and reliable experimental results, supporting advanced studies in polymer science, environmental toxicology, and chemical engineering. Strictly for research applications.

Properties

IUPAC Name

bis(2-methoxyethyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUIVCLOAAJSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Record name Bis(2-methoxyethyl) phthalate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Bis(2-methoxyethyl)_phthalate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8025094
Record name Di(2-methoxyethyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nearly colorless liquid; [HSDB]
Record name Bis(2-methoxyethyl) phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3965
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

340 °C, BP: 230 deg at 10 mm Hg
Record name BIS(2-METHOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

410 °F (210 °C) (Open cup)
Record name BIS(2-METHOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SLIGHTLY SOL IN WATER (0.8%) @ 20 °C, MISCIBLE WITH ABSOLUTE ALC, INSOL IN MINERAL OILS, In water, 8500 mg/L, temperature not specified
Record name BIS(2-METHOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1596 g/cu m at 20 °C
Record name BIS(2-METHOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000228 [mmHg], VP: 0.01 MM HG AT 20 °C, Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
Record name Bis(2-methoxyethyl) phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3965
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BIS(2-METHOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oily liquid, PRACTICALLY COLORLESS, OILY LIQ

CAS No.

117-82-8
Record name Bis(2-methoxyethyl) phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-methoxyethyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIS(2-METHOXYETHYL) PHTHALATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di(2-methoxyethyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8025094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-methoxyethyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-METHOXYETHYL) PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68W8XUO221
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BIS(2-METHOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Freezing point: -45 °C
Record name BIS(2-METHOXYETHYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Homogeneous Acid Catalysts

Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) and p-toluenesulfonic acid (p-TsOH) are widely employed in laboratory-scale synthesis. These catalysts enhance reaction rates by protonating the carbonyl oxygen, increasing electrophilicity.

Typical Conditions:

  • Catalyst Loading: 1–3% (w/w) of reactants

  • Temperature: 120–150°C

  • Reaction Time: 4–8 hours

  • Yield: 85–92%

p-TsOH offers advantages over H2SO4\text{H}_2\text{SO}_4, including reduced sulfonation byproducts and easier separation.

Non-Catalytic High-Temperature Synthesis

Industrial processes often omit catalysts to simplify purification. Elevated temperatures (180–200°C) drive the reaction forward, leveraging Le Chatelier’s principle by removing water via distillation.

Industrial Parameters:

  • Temperature: 180–200°C

  • Pressure: Reduced pressure (10–50 mmHg) to facilitate water removal

  • Yield: 88–90%

Industrial-Scale Production

Large-scale DMEP manufacturing employs continuous reactor systems to optimize efficiency. Key considerations include:

Reactor Design

  • Tubular Reactors: Enable precise temperature control and rapid mixing.

  • Reactive Distillation Columns: Integrate reaction and separation, enhancing conversion rates.

Feedstock Purity

Impurities in phthalic anhydride (e.g., maleic anhydride) or 2-methoxyethanol (e.g., ethylene glycol) can reduce yields or necessitate costly purification. Industrial-grade reactants typically exhibit ≥99% purity.

Byproduct Management and Environmental Considerations

Hydrolysis Byproducts

Residual water in the system hydrolyzes DMEP to phthalic acid and 2-methoxyethanol, necessitating anhydrous conditions. Hydrolysis rates increase at pH extremes (<5 or >7), as noted in environmental stability studies.

Waste Stream Treatment

Industrial facilities implement neutralization and distillation units to recover unreacted 2-methoxyethanol and phthalic acid. Methanol, a common solvent in downstream processes, is recycled to minimize environmental discharge.

Analytical Validation of Synthesis

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for quantifying DMEP purity. The EPA’s Method 8061A outlines protocols for analyzing phthalate esters, emphasizing column selection (e.g., DB-5 or equivalent) and temperature programming.

Critical GC Parameters:

  • Column: 30 m × 0.25 mm ID, 0.25 µm film thickness

  • Oven Program: 50°C (2 min) → 20°C/min → 280°C (10 min)

  • Detection Limit: 0.1 µg/L

Comparative Analysis of Synthesis Routes

Parameter Catalytic Method Non-Catalytic Method
Reaction Time 4–8 hours6–10 hours
Yield 85–92%88–90%
Byproduct Formation ModerateLow
Energy Consumption HighVery High

Catalytic methods favor laboratory settings due to faster kinetics, while non-catalytic approaches dominate industry for lower operational complexity .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyethyl) phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in the presence of water, leading to the formation of phthalic acid and 2-methoxyethanol.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce phthalic acid.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the formation of monoesters and other derivatives.

Major Products Formed:

    Hydrolysis: Phthalic acid and 2-methoxyethanol.

    Oxidation: Phthalic acid.

    Substitution: Monoesters and other derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

DMEP serves multiple roles in scientific research:

  • Analytical Chemistry :
    • DMEP is utilized as a reference standard in chromatographic and spectroscopic analyses. Its stable isotope-labeled variant (DMEP-3,4,5,6-D4) is particularly valuable for accurate quantification and identification of phthalates in various samples .
  • Environmental Studies :
    • The compound is employed in assessing phthalate contamination in environmental matrices such as water, soil, and air. Studies have demonstrated its utility in tracking pollution levels and understanding the degradation processes of phthalates .
  • Toxicology :
    • DMEP is used in toxicological research to evaluate the health effects of phthalates on humans and wildlife. Investigations have highlighted potential endocrine-disrupting properties associated with exposure to phthalates, including DMEP .
  • Material Science :
    • As a plasticizer, DMEP enhances the flexibility and durability of various polymers, including cellulose acetate. Its role in improving material properties makes it a subject of interest in polymer science .

Data Table: Key Applications of DMEP

Application AreaDescriptionReferences
Analytical ChemistryReference standard for chromatographic and spectroscopic analyses,
Environmental StudiesAssessment of phthalate contamination in environmental samples
ToxicologyEvaluation of health effects related to phthalate exposure ,
Material SciencePlasticizer for enhancing polymer flexibility and durability ,

Case Studies

  • Environmental Impact Study :
    • A study conducted on the biodegradation of dimethyl phthalate (DMP) highlighted the effectiveness of indigenous bacteria in degrading phthalates in contaminated environments. This research underscores the importance of understanding the ecological implications of DMEP usage and its potential to persist in ecosystems .
  • Toxicological Assessment :
    • Research examining the teratogenic effects of various phthalates revealed that high doses can lead to significant developmental issues in experimental animal models. DMEP was included in these assessments due to its structural similarities with other harmful phthalates .
  • Material Performance Evaluation :
    • Investigations into building materials containing organic flame retardants and plasticizers indicated that DMEP can improve fire resistance while maintaining flexibility. This application is crucial for developing safer construction materials .

Mechanism of Action

Bis(2-methoxyethyl) phthalate exerts its effects primarily through its interaction with cellular membranes and proteins. It undergoes hydrolysis to form 2-methoxyethanol and mono-2-methoxyethyl phthalate, which are further metabolized to methoxyacetic acid. These metabolites can interfere with cellular processes and cause toxicity .

Comparison with Similar Compounds

Comparison with Similar Phthalate Esters

Structural and Physical Properties

The table below compares DMEP with structurally analogous phthalates:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/mL) Boiling Point (°C) Key Applications
DMEP 117-82-8 C₁₄H₁₈O₆ 282.29 1.173 230 Cellulose acetate films, wire enamels
DEHP (Bis(2-ethylhexyl) phthalate) 117-81-7 C₂₄H₃₈O₄ 390.56 0.986 384 PVC plastics, medical tubing
DEHT (Bis(2-ethylhexyl) terephthalate) 6422-86-2 C₂₄H₃₈O₄ 390.56 0.985 397 Safer alternative to DEHP in toys, food packaging
Bis(2-ethoxyethyl) phthalate 605-54-9 C₁₆H₂₂O₆ 310.34 1.120 245 Solvents, specialty plastics

Key Observations :

  • Molecular Weight : DMEP has a lower molecular weight than DEHP and DEHT, contributing to differences in volatility and migration rates.
  • Boiling Points : DEHP and DEHT exhibit higher boiling points due to longer alkyl chains, making them less volatile than DMEP .
  • Polarity : DMEP’s methoxy groups enhance polarity compared to DEHP’s ethylhexyl chains, influencing solubility in polar matrices .

Toxicity and Environmental Impact

DMEP :
  • Acute Toxicity : Oral LD₅₀ in rats ranges from 1,000–2,000 mg/kg , indicating moderate toxicity .
  • Reproductive Effects : Classified as a teratogen (R61) and suspected reproductive toxicant (R62) .
DEHP :
  • Acute Toxicity : Higher LD₅₀ (oral: 30 g/kg in rats), suggesting lower acute toxicity than DMEP .
  • Chronic Effects : Recognized as a reproductive toxicant and endocrine disruptor; listed under REACH as a Substance of Very High Concern (SVHC) .
DEHT :
  • Marketed as a safer alternative with lower endocrine-disrupting activity compared to DEHP .

Environmental Persistence :

  • DMEP’s water solubility (3.4% ) and lower molecular weight may increase mobility in aquatic systems compared to DEHP .

Regulatory and Industrial Status

Compound Regulatory Status Key Restrictions
DMEP Limited regulatory action; hazard codes R61/R62 Restricted in niche applications due to reproductive risks
DEHP SVHC (EU REACH); restricted in toys, medical devices Global phase-out in consumer products
DEHT Not classified as hazardous; approved for food contact Increasing adoption in flexible packaging

Analytical Differentiation

Gas chromatography-mass spectrometry (GC-MS) retention times highlight structural differences:

  • DMEP : Retention time = 14.343 minutes (Rtx-440 column) .
  • DEHP : Retention time = 13.152 minutes (same column) .
  • Bis(2-ethoxyethyl) phthalate : Retention time = 16.910 minutes .

These variations aid in environmental and biological sample analysis, critical for regulatory compliance .

Biological Activity

Bis(2-methoxyethyl) phthalate (DMEP) is a phthalate ester that has garnered attention due to its widespread use in industrial applications and potential health implications. This compound is primarily utilized as a plasticizer in various consumer products, including cosmetics and children's toys. Understanding its biological activity is crucial for assessing its safety and regulatory status.

Chemical Structure and Properties

DMEP has the chemical formula C12H14O4C_{12}H_{14}O_4 and features a diester structure, which consists of a benzenedicarboxylic acid head group linked to two methoxyethyl side chains. Its unique structure influences its biological interactions and toxicity profiles.

Metabolism and Toxicokinetics

DMEP undergoes rapid hydrolysis in the body, converting into 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP). These metabolites are further oxidized to methoxyacetic acid (MAA). Studies indicate that DMEP can cross the placenta in pregnant rats, leading to potential developmental effects on the fetus .

Reproductive and Developmental Toxicity

Research indicates that DMEP poses significant reproductive and developmental risks. In sub-chronic studies on rats, DMEP administration led to notable decreases in thymus and testes weight at doses of 1000 mg/kg body weight per day. Additionally, significant reductions in hemoglobin levels were observed at lower doses, indicating hematological impacts .

A study highlighted that prenatal exposure to DMEP resulted in abnormal behaviors associated with impaired neurogenesis and synaptic activity, suggesting neurodevelopmental risks . Furthermore, DMEP has been linked to testicular atrophy, emphasizing its potential impact on male reproductive health .

Acute and Chronic Toxicity

DMEP exhibits low acute toxicity; however, chronic exposure has been associated with various adverse effects. In animal studies, it was noted that DMEP did not cause significant skin or eye irritation but could lead to chronic conditions such as peritonitis when administered intraperitoneally . The lowest observed adverse effect level (LOAEL) was determined to be 100 mg/kg body weight per day based on hematological changes .

Case Study on Phthalates

A comprehensive case study reviewed the cumulative risk assessment of phthalates, including DMEP, focusing on their effects on testosterone-mediated reproductive health. The findings underscored the importance of understanding the mechanisms through which phthalates disrupt endocrine function, particularly in males .

Data Table: Summary of Toxicological Findings

Endpoint Observed Effects Dose (mg/kg bw/d) Study Reference
Testes Weight ReductionSignificant decrease250
Hemoglobin LevelsDecrease in hemoglobin and hematocrit100
Neurodevelopmental ImpairmentAbnormal behaviors due to impaired neurogenesisPrenatal exposure
Skin/IrritationMinimal irritation notedN/A

Regulatory Status

Due to its potential health risks, DMEP has been subjected to scrutiny by regulatory bodies. The Australian government has classified it as a hazardous substance due to its reproductive toxicity. Regulatory assessments have emphasized the need for caution regarding its use in consumer products .

Q & A

Q. What are the key physicochemical properties of BMEP critical for experimental design and laboratory handling?

BMEP (CAS 117-82-8) is a colorless to light-colored liquid with a molecular formula of C₁₄H₁₈O₆ and a molecular weight of 282.29 g/mol. Key properties include:

  • Boiling point : 230°C at 10 mmHg
  • Density : 1.173 g/cm³
  • Refractive index : 1.503 These properties inform solvent compatibility, distillation protocols, and storage conditions. For example, its low volatility at room temperature necessitates controlled heating for reactions requiring phase changes .

Q. What analytical methods are recommended for quantifying BMEP in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) using EPA Method 8061A is the gold standard for BMEP detection. Key parameters include:

Column TypeRetention Time (min)Reference Standard
DB-5MS14.343Neat BMEP
Rxi-17Sil MS11.045Isotope-labeled D₄-DMEP (CAS 1398065-54-7)
Isotope dilution with deuterated internal standards (e.g., [²H₄]-BMEP) minimizes matrix effects and improves quantification accuracy in complex samples .

Q. What are the primary health hazards associated with BMEP exposure in laboratory settings?

BMEP is classified as a reproductive toxicant (Category 1B) under EU REACH, with chronic exposure linked to liver damage and developmental toxicity. Acute risks include skin/eye irritation. Researchers must use PPE (nitrile gloves, safety goggles) and ensure ventilation to limit airborne concentrations below 1 mg/m³ .

Q. What are the best practices for safe storage and handling of BMEP?

BMEP is incompatible with strong oxidizers (e.g., peroxides), acids, and bases . Storage guidelines include:

  • Use tightly sealed containers in cool (<25°C), ventilated areas.
  • Segregate from ignition sources and reactive chemicals.
  • Label all containers with GHS hazard symbols (e.g., Health Hazard, Exclamation Mark) .

Q. How is BMEP regulated under EU REACH, and what are the implications for academic research?

BMEP is listed as a Substance of Very High Concern (SVHC) due to reproductive toxicity. Researchers must comply with authorization requirements for its use, including:

  • Submitting exposure mitigation plans.
  • Documenting alternatives under the "No Data, No Market" principle. Non-compliance may restrict access to funding or publication in EU-affiliated journals .

Advanced Research Questions

Q. How can researchers design in vivo studies to assess BMEP’s reproductive toxicity while minimizing confounding variables?

  • Dose-response models : Use a range from 10 mg/kg/day (NOAEL) to 300 mg/kg/day (LOAEL) in rodent studies.
  • Controls : Include sham-exposed cohorts and positive controls (e.g., diethylstilbestrol).
  • Endpoints : Monitor serum testosterone, ovarian follicle counts, and histopathological liver changes. Reference the NTP’s phthalate assessment framework for standardized protocols .

Q. What methodologies resolve contradictions in BMEP’s ecological risk assessments (e.g., biodegradation vs. persistence)?

Conflicting data on BMEP’s environmental fate can be addressed through:

  • OECD 301F tests to measure aerobic biodegradation in activated sludge.
  • QSAR modeling to predict bioaccumulation potential (log Kow = 2.8 suggests low risk).
  • Field studies comparing industrial vs. agricultural runoff impacts. Discrepancies often arise from pH-dependent hydrolysis rates .

Q. What advanced techniques characterize BMEP’s metabolic pathways in mammalian systems?

  • LC-MS/MS : Identify primary metabolites (e.g., mono-2-methoxyethyl phthalate) in urine.
  • Isotope tracing : Use [²H₄]-BMEP to track hepatic CYP450-mediated oxidation.
  • Metabolomics : Pair with transcriptomic data to link exposure to dysregulated lipid pathways .

Q. How do matrix effects influence BMEP quantification in adipose tissue or placental samples?

Co-eluting lipids in biological matrices can suppress ionization in GC-MS. Mitigation strategies include:

  • Solid-phase extraction (SPE) with C18 cartridges.
  • Matrix-matched calibration curves using homogenized control tissues.
  • Internal standard correction with deuterated analogs (e.g., D₄-DMEP) .

Q. What longitudinal study designs evaluate the impact of regulatory changes (e.g., REACH) on BMEP exposure trends?

  • Cohort studies : Compare pre- and post-SVHC authorization biomonitoring data (e.g., urinary metabolites).
  • Time-series analysis : Use HPLC-UV to track BMEP in wastewater sludge from 2011–2025.
  • Policy linkage : Correlate regulatory timelines with declines in industrial effluent concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2-methoxyethyl) phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2-methoxyethyl) phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.